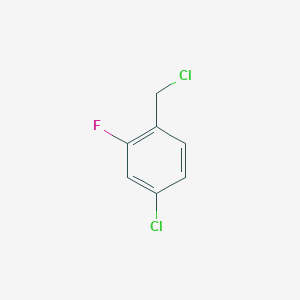

4-Cloro-1-(clorometil)-2-fluorobenceno

Descripción general

Descripción

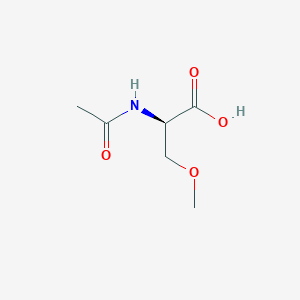

4-Chloro-1-(chloromethyl)-2-fluorobenzene is a halogenated aromatic compound that is of interest due to its potential applications in various chemical syntheses. The compound contains both chlorine and fluorine atoms attached to a benzene ring, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related halogenated aromatic compounds has been explored in several studies. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene involves diazotization and bromination of 3,4-dimethylbenzenamine, indicating that halogenation reactions are a common method for introducing halogen atoms into aromatic rings . Similarly, (Chloromethyl)bis(4-fluorophenyl)methylsilane, an intermediate of fungicide flusilazole, is synthesized using a Grignard reagent prepared from 1-bromo-4-fluorobenzene, showcasing the use of halogenated benzene derivatives in further chemical transformations .

Molecular Structure Analysis

The molecular structure of 4-Chloro-1-(chloromethyl)-2-fluorobenzene can be inferred from studies on similar compounds. For example, the structure of fluorobenzene has been determined by microwave spectroscopy, showing a shortening of the C-C bonds nearest to the fluorine atom . The i.r. and Raman spectra of 1-(chloromethyl)-4-fluorobenzene suggest that the molecule may have C1 symmetry, indicating the influence of the substituents on the molecular symmetry .

Chemical Reactions Analysis

Chemical reactions involving halogenated aromatic compounds can be complex. The electrochemical fluorination of halobenzenes, for example, involves a cathodic dehalogeno-defluorination mechanism, which competes with hydrogen evolution . This indicates that 4-Chloro-1-(chloromethyl)-2-fluorobenzene could undergo similar electrochemical reactions, leading to a variety of halogenated products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-1-(chloromethyl)-2-fluorobenzene can be partially deduced from the properties of related compounds. The rotational spectrum and dipole moment of 1-chloro-4-fluorobenzene have been measured, providing insights into the molecular geometry and polarity of such compounds . These properties are crucial for understanding the behavior of 4-Chloro-1-(chloromethyl)-2-fluorobenzene in different environments and its potential interactions with other molecules.

Aplicaciones Científicas De Investigación

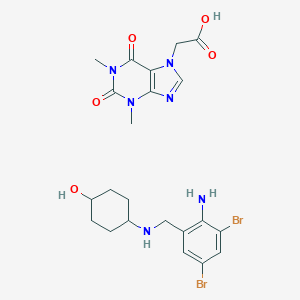

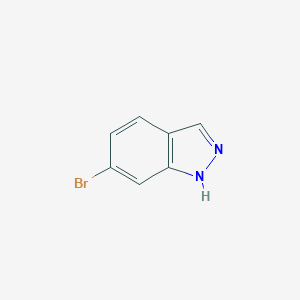

Síntesis de pirazolo[3,4-d]pirimidinas

El 4-Cloro-1-(clorometil)-2-fluorobenceno sirve como intermedio en la síntesis de pirazolo[3,4-d]pirimidinas, que son compuestos con una actividad antitumoral significativa. Estos derivados exhiben varias actividades biológicas, incluidos efectos antivirales y analgésicos, y se utilizan en el tratamiento de la disfunción eréctil masculina y la hiperuricemia .

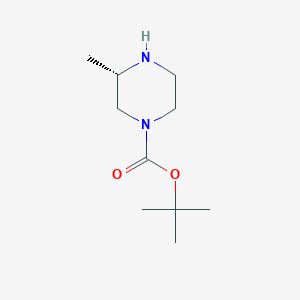

Investigación farmacéutica

Este compuesto es un precursor en el desarrollo de productos farmacéuticos debido a su grupo clorometil reactivo, que puede ser funcionalizado posteriormente. Es particularmente útil en la creación de bloques de construcción para medicamentos que requieren una porción de fluorobenceno, un fragmento común en la química medicinal .

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-1-(chloromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGAVHMLDNAXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564952 | |

| Record name | 4-Chloro-1-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87417-71-8 | |

| Record name | 4-Chloro-1-(chloromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.